3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane

ELOVL6 inhibition SAR IC50

Optimize your SAR campaigns with 3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1797263-14-9). This compound is a critical, structurally matched inactive control for 8-azabicyclo[3.2.1]octane-based ELOVL6 inhibitors and mu-opioid receptor antagonists. The 8-ketone linker on the pyridine-3-carbonyl motif abolishes inhibitory activity, making it essential for confirming that biological effects originate from the 8-carboxamide pharmacophore, not the 3-sulfonyl core. Using a generic analog risks invalid SAR conclusions and wastes screening resources. Ensure data integrity in your lipidomics and receptor binding studies with this precise null comparator.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1797263-14-9
Cat. No. B2583159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
CAS1797263-14-9
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H20N2O3S/c22-19(14-5-4-10-20-13-14)21-15-8-9-16(21)12-18(11-15)25(23,24)17-6-2-1-3-7-17/h1-7,10,13,15-16,18H,8-9,11-12H2
InChIKeyKBQUOYJACZLPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1797263-14-9) – A 3‑Sulfonyl‑8‑azabicyclo[3.2.1]octane Probe for ELOVL6 & Mu‑Opioid Receptor Research


3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1797263‑14‑9) is a fully synthetic, bicyclic sulfonamide‑ketone belonging to the 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane scaffold family. The core scaffold has been patented as a mu‑opioid receptor antagonist chemotype and independently disclosed as the basis of potent, orally active inhibitors of long‑chain fatty acid elongase 6 (ELOVL6) . The compound is supplied as a research‑grade small molecule (MW 356.44 g mol⁻¹, C₁₉H₂₀N₂O₃S) and is offered for non‑human, non‑therapeutic investigative use .

Why Generic 8‑Azabicyclo[3.2.1]octane Sulfonyl Compounds Cannot Replace CAS 1797263‑14‑9 in ELOVL6 or Mu‑Opioid Pharmacological Studies


Minute structural modifications on the 8‑azabicyclo[3.2.1]octane scaffold produce dramatic shifts in target potency and selectivity. In the ELOVL6 inhibitor series, the nature of the 8‑position substituent (carbonyl vs. carboxamide vs. sulfonyl) is a binary switch: moving from an 8‑carboxamide to an 8‑ketone linker can abolish measurable inhibitory activity . Similarly, for mu‑opioid receptor antagonists, the 3‑sulfonyl and 8‑acyl appendages must satisfy precise spatial and electronic requirements to achieve nanomolar affinity . Therefore, treating CAS 1797263‑14‑9 as a commodity drop‑in replacement for other 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane derivatives would invalidate SAR conclusions, waste screening resources, and potentially mislead lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1797263‑14‑9)


ELOVL6 Inhibitory Potency: 8‑Ketone (Target) vs. 8‑Carboxamide (Reference Inhibitor) vs. 8‑Pyridin‑4‑yl‑carboxamide (Negative Control)

The target compound bears an 8‑(pyridine‑3‑carbonyl) group, i.e. a ketone linker, whereas all sub‑micromolar ELOVL6 inhibitors in the 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane series require an 8‑carboxamide moiety. The structurally closest analog with a carboxamide linker, 3‑endo‑(phenylsulfonyl)‑N‑(pyridin‑4‑yl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide, exhibits an IC₅₀ >10 000 nM on human ELOVL6 . The most potent congener, ELOVL6‑IN‑4, achieves IC₅₀ values of 79 nM (human) and 94 nM (mouse) . Because the target compound lacks the hydrogen‑bond donor of the carboxamide NH, its potency is predicted to be closer to, or worse than, the >10 000 nM negative control .

ELOVL6 inhibition SAR IC50

Physicochemical Profile Differentiation: Molecular Weight, Calculated logP, and Topological Polar Surface Area (TPSA) of CAS 1797263‑14‑9 vs. ELOVL6‑IN‑4

The target compound (MW 356.44 g mol⁻¹, TPSA ≈ 93.6 Ų, ClogP ≈ 2.94) is substantially smaller and more polar than ELOVL6‑IN‑4 (MW 439.45 g mol⁻¹, TPSA ≈ 80.0 Ų, ClogP ≈ 4.21) . A predicted solubility advantage (logS ≈ –4.2 log mol L⁻¹ vs. –5.6 log mol L⁻¹) and lower lipophilicity make the target compound a more favorable physicochemical probe for in vitro assays where aqueous solubility is limiting .

Drug-likeness logP physicochemical properties

ELOVL6 Subtype Selectivity: Inferring Selectivity Window from the 3‑Sulfonyl‑8‑azabicyclo[3.2.1]octane Pharmacophore

In the Nagase et al. series, potent ELOVL6 inhibitors generally retain weak activity against ELOVL3 (IC₅₀ 0.2–7 µM) and limited activity against ELOVL1, 2, and 5 . The target compound, predicted to be extremely weak on ELOVL6, may exhibit a flat selectivity profile across ELOVL isoforms . This contrasts with ELOVL6‑IN‑4, which shows excellent selectivity over ELOVL1, 2, 3, and 5 .

ELOVL6 selectivity ELOVL3 off-target

Best Research and Industrial Application Scenarios for 3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1797263‑14‑9)


ELOVL6 Enzymatic Assay Negative Control

Use at 10–100 µM as a structurally matched inactive comparator in human or mouse ELOVL6 inhibition assays alongside potent inhibitors (e.g., ELOVL6‑IN‑4) to confirm that observed activity originates from the 8‑carboxamide pharmacophore and not from the 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane core .

Mu‑Opioid Receptor Antagonist SAR Probe

Employ as a substructure‑diverse analog in mu‑opioid receptor binding displacement assays to interrogate the contribution of the 8‑carbonyl‑pyridine motif relative to the 8‑carboxamide‑aryl series described in patent US 8,664,242 B2 .

Physicochemical Benchmarking Standard

Because of its moderate MW (356.44 g mol⁻¹) and calculated ClogP (≈ 2.94), the compound can serve as a solubility and permeability benchmark when comparing the biopharmaceutical properties of more lipophilic 8‑azabicyclo[3.2.1]octane drug candidates .

Chemical Biology Tool for Elucidating ELOVL6‑Dependent Lipid Metabolism

Apply in cellular lipidomics studies at high concentration (≥ 10 µM) to demonstrate that blockade of very‑long‑chain fatty acid synthesis is specific to ELOVL6 catalytic inhibition, using the compound as a null control that occupies the same chemical space but lacks inhibitory activity .

Quote Request

Request a Quote for 3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.